Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)
Overview
Description
“Benzoic acid, 4-(isopropyl)amino-, methyl ester” is a chemical compound with the formula C11H15NO2 . It has a molecular weight of 193.2423 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-9(5-7-10)11(13)14-3/h4-8,12H,1-3H3 . The structure is also available as a 2D Mol file .Scientific Research Applications
Synthesis of Labelled Compounds : Taylor et al. (1996) described the synthesis of labeled compounds using 4-Amino[7-14C]benzoic acid. This process involves several steps, including the generation of the methyl ester of 4-Amino[7-14C]benzoic acid and its coupling with other compounds. This method is significant for creating compounds with specific activities for research purposes (Taylor et al., 1996).
Pharmacokinetic Studies : Xu et al. (2020) conducted pharmacokinetic studies on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats. They used a specific analytical method to study the compound after intravenous and oral administrations, revealing insights into its distribution and bioavailability in rat plasma (Xu et al., 2020).
Azo Dye Production : Wang et al. (2018) explored the synthesis of azo dyes using ortho/para-aminobenzoic acids and corresponding methyl esters. They found that the pH stability of the synthesized mono and double FGT azo dyes has been improved due to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).
Antimicrobial Activity Studies : Wei et al. (2018) synthesized a series of sorbic and benzoic acid amide derivatives, investigating their antimicrobial activities against various bacteria and fungi. They found that the antimicrobial activity of sorbic acid amides was better than that of benzoic acid amides, indicating potential applications in controlling microbial growth (Wei et al., 2018).
Photoinduced Properties Studies : Ghosh et al. (2010) studied the photophysical properties of the methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid. They observed dual fluorescence in the compound, suggesting potential applications in photophysical studies and material sciences (Ghosh et al., 2010).
Synthesis of Novel Derivatives : Bem et al. (2018) synthesized a series of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, including the corresponding methyl ester. These compounds exhibited reversible acid-base behavior and could generate persistent free radicals, suggesting potential applications in chemical studies (Bem et al., 2018).
Properties
IUPAC Name |
methyl 4-(propan-2-ylamino)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-9(5-7-10)11(13)14-3/h4-8,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJXVAFYHAMZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280964 | |
Record name | Methyl 4-[(1-methylethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383185-68-0 | |
Record name | Methyl 4-[(1-methylethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383185-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(1-methylethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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